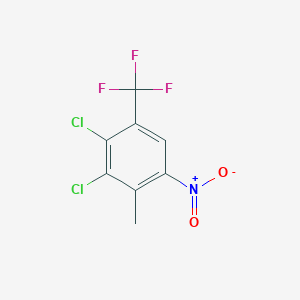

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-2-methyl-1-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-3-5(14(15)16)2-4(8(11,12)13)7(10)6(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTAAKBKRGSPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647437 | |

| Record name | 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-67-0 | |

| Record name | 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene

This guide provides a comprehensive overview of a viable synthetic pathway for 2,3-dichloro-4-trifluoromethyl-6-nitrotoluene, a highly substituted aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. The presented synthesis is a multi-step process designed for researchers and professionals in organic synthesis and drug development, emphasizing experimental rationale, procedural details, and safety considerations.

Introduction

This compound is a complex molecule whose utility as a chemical intermediate is derived from its unique substitution pattern. The presence of two chlorine atoms, a trifluoromethyl group, and a nitro group on the toluene scaffold offers multiple sites for further chemical modification, making it a valuable building block in the synthesis of more complex target molecules. This guide will detail a logical and efficient pathway for its preparation, starting from commercially available 2,3-dichlorotoluene.

Overall Synthesis Pathway

The synthesis of this compound can be envisioned as a three-step process, commencing with the introduction of a trifluoromethyl group precursor at the 4-position of 2,3-dichlorotoluene, followed by fluorination, and culminating in a regioselective nitration.

An In-depth Technical Guide to 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene, a highly substituted aromatic compound of significant interest in synthetic chemistry. This document details its chemical identity, structural properties, a validated synthesis protocol, and critical safety information. Emphasis is placed on its role as a strategic intermediate in the development of novel pharmaceuticals and agrochemicals, driven by the unique electronic and steric properties conferred by its trifluoromethyl, dichloro, and nitro functional groups. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science.

Chemical Identity and Physicochemical Properties

This compound is a complex halogenated and nitrated aromatic compound. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.[1][2][3] The strategic placement of electron-withdrawing groups (Cl, CF₃, NO₂) on the toluene scaffold makes it a valuable and reactive building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 115571-67-0 | [1][2][3] |

| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2] |

| Molecular Weight | 274.02 g/mol | [1][2] |

| InChI Key | KKTAAKBKRGSPOV-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)[O-] | |

| Appearance | Expected to be a solid at room temperature | General knowledge |

The structure of this compound is defined by a toluene core with substituents at the 2, 3, 4, and 6 positions. The arrangement of these groups dictates the molecule's reactivity and utility as a synthetic intermediate.

Caption: 2D structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of polysubstituted aromatic compounds like this compound requires a strategic approach to functional group installation, primarily governed by the directing effects of the substituents. A plausible and common industrial approach involves the nitration of a suitable dichlorotrifluoromethyltoluene precursor.

The choice of nitrating agent and reaction conditions is critical. A standard method involves using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.

The manufacturing process can be visualized as a multi-step workflow, beginning with the precursor and proceeding through reaction, workup, and purification to yield the final, high-purity product.

Caption: General workflow for the synthesis of the target compound.

This protocol is a representative procedure based on established methods for the nitration of deactivated aromatic rings.[4]

-

Vessel Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge 2,3-dichloro-4-(trifluoromethyl)toluene (1.0 eq) and a suitable solvent such as dichloroethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2-3 eq). Allow the mixture to cool.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to prevent runaway reactions and the formation of byproducts.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization or column chromatography to obtain this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate. Its specific functional groups serve as handles for further chemical transformations, making it a cornerstone for building more complex molecular architectures.

-

Pharmaceutical Synthesis: The nitro group is readily reduced to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as anilines are precursors to a vast array of heterocycles and other functionalities found in active pharmaceutical ingredients (APIs). Substituted anilines derived from this compound could be used in the synthesis of kinase inhibitors or other targeted therapies.[5]

-

Agrochemicals: Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on complex organic intermediates. The unique combination of halogens and a trifluoromethyl group can impart desirable properties such as increased potency and metabolic stability.

-

Influence of the Trifluoromethyl Group: The CF₃ group is a bioisostere of a methyl or ethyl group but with profoundly different electronic properties. Its inclusion in a drug candidate can significantly enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[6][7] These benefits make trifluoromethylated building blocks, like the topic compound, highly sought after in drug design campaigns.[6]

Safety, Handling, and Storage

As a halogenated nitrotoluene derivative, this compound must be handled with appropriate care, assuming it is hazardous until proven otherwise. The following precautions are based on data from structurally related chemicals.[8][9][10]

-

Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.

-

Irritation: May cause skin and serious eye irritation.

-

Organ Effects: Prolonged or repeated exposure may cause damage to organs.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]

-

Store away from heat, sparks, and open flames.

-

Store locked up or in an area accessible only to qualified personnel.[10]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[10]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical industries. Its carefully arranged functional groups provide a unique combination of reactivity and the ability to impart desirable physicochemical properties to target compounds. Understanding its synthesis, handling requirements, and synthetic utility is crucial for researchers aiming to leverage this powerful building block in their development programs.

References

-

A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. Gujarat Fluorochemicals Limited. [Link]

- CN112266326A - Preparation method of dichlorotoluene nitride intermediate.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. NCBI Bookshelf. [Link]

Sources

- 1. This compound CAS#: 115571-67-0 [chemicalbook.com]

- 2. This compound | CAS: 115571-67-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

- 5. 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene | 115571-66-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. jelsciences.com [jelsciences.com]

- 8. gfl.co.in [gfl.co.in]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

A Comprehensive Spectroscopic Guide to 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene, a complex substituted aromatic compound. While direct experimental spectra for this specific molecule are not publicly available, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. By examining the influence of each substituent—two chlorine atoms, a trifluoromethyl group, and a nitro group—on the toluene backbone, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. It offers not only predicted spectral values but also detailed experimental protocols and the scientific rationale behind the data interpretation, underscoring the interconnectedness of molecular structure and spectroscopic output.

Introduction: The Structural Complexity and Analytical Challenge

This compound (C₈H₄Cl₂F₃NO₂) is a highly substituted aromatic compound with a molecular weight of 274.02 g/mol [1]. Its intricate structure, featuring a confluence of electron-withdrawing and sterically demanding groups, presents a compelling case study for modern spectroscopic techniques. Accurate structural elucidation is paramount for understanding its chemical reactivity, potential applications in pharmaceuticals or agrochemicals, and for quality control in synthesis. This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, providing a robust framework for the characterization of this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Perspective

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a multi-pronged approach utilizing ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment of its constitution.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width appropriate for aromatic and aliphatic protons (e.g., 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans and a longer relaxation delay may be required[2].

-

-

¹⁹F NMR Acquisition:

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR analysis, from sample preparation to structural elucidation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the aromatic proton and the methyl group protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H | 7.8 - 8.2 | Singlet (s) | 1H | The single aromatic proton is in a highly deshielded environment due to the cumulative electron-withdrawing effects of the two ortho chloro substituents and the para nitro group. The absence of adjacent protons results in a singlet. |

| Methyl-H₃ | 2.5 - 2.8 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring. Its chemical shift will be slightly downfield from a standard toluene methyl group (around 2.3 ppm) due to the influence of the adjacent electron-withdrawing groups. It will appear as a singlet as there are no vicinal protons to couple with. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. The trifluoromethyl group will have a significant and predictable effect on the carbon to which it is attached and adjacent carbons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Rationale |

| C-CF₃ | 120 - 125 | Quartet (q) | The carbon of the trifluoromethyl group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). This signal is often of lower intensity.[2][6] |

| Aromatic C-Cl | 130 - 140 | Singlet (s) | The two carbons bonded to chlorine will be in this region, influenced by the halogen's inductive effect. |

| Aromatic C-NO₂ | 145 - 150 | Singlet (s) | The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded and appear far downfield. |

| Quaternary Aromatic Carbons | 125 - 145 | Singlets (s) and Quartets (q) | The remaining quaternary carbons of the aromatic ring will have their chemical shifts influenced by the various substituents. The carbon adjacent to the CF₃ group will likely show a smaller quartet splitting due to two-bond C-F coupling (²JCF). |

| Aromatic C-H | 125 - 135 | Singlet (s) | The single protonated carbon will appear in the aromatic region. |

| Methyl-C | 15 - 20 | Singlet (s) | The methyl carbon will be found in the typical aliphatic region, slightly influenced by the ring substituents. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the trifluoromethyl group.

| Predicted Signal | Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Rationale |

| -CF₃ | -60 to -65 | Singlet (s) | The chemical shift of a CF₃ group on a benzene ring is typically in this range.[4][6] Since there are no other fluorine atoms in the molecule, and proton-decoupling is employed, the signal is expected to be a sharp singlet. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups present in this compound, particularly the nitro group.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory absorptions.

Diagram of the IR Spectroscopy Workflow:

Sources

- 1. This compound | CAS: 115571-67-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

A-Technical-Guide-to-2-3-Dichloro-4-trifluoromethyl-6-nitrotoluene-for-Advanced-Chemical-Synthesis

An In-Depth Analysis for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene, a key chemical intermediate for the pharmaceutical and agrochemical industries. The document details the compound's physicochemical properties, synthesis methodologies, commercial availability, and its strategic applications in modern drug discovery. It is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular entities.

Introduction: A Versatile Building Block

This compound is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its molecular structure, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group on a toluene scaffold, offers multiple reaction sites for constructing more complex molecules. The trifluoromethyl (-CF3) group, in particular, is of high interest in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.

The strategic placement of the chloro and nitro functional groups allows for a variety of chemical transformations. The nitro group can be readily reduced to an amine, a common precursor in the synthesis of many pharmaceuticals. The chlorine atoms can be displaced through nucleophilic aromatic substitution, enabling the introduction of a wide range of other functional groups.

Key Identifiers:

-

Chemical Name: this compound

-

Molecular Formula: C₈H₄Cl₂F₃NO₂

-

Molecular Weight: 274.02 g/mol

-

CAS Number: 115571-67-0

It is important to distinguish this compound from its isomers, such as 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene (CAS No. 115571-66-9), as the positions of the substituents dramatically influence reactivity and the final structure of the synthesized products.[1][2]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis. While specific experimental data for this exact isomer is not widely published, the properties of related nitrotoluenes provide a reliable reference.[3][4]

| Property | Value | Source |

| Appearance | Expected to be a yellow crystalline solid | [3] |

| Melting Point | Not specified, but related dichloronitrotoluenes melt in the range of 50-60°C | |

| Boiling Point | Not specified, but related nitrotoluenes boil above 230°C | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, benzene, and ethanol | [5] |

Synthesis and Manufacturing Landscape

The synthesis of polychlorinated and nitrated toluenes is a well-established area of industrial chemistry. The production of this compound likely involves a multi-step process. A plausible synthetic route begins with a dichlorotoluene precursor, which is then trifluoromethylated and subsequently nitrated.

One potential pathway involves the fluorination of a corresponding dichlorotoluene derivative using hydrogen fluoride, followed by nitration with a mixture of nitric and sulfuric acids.[6] Another approach could be the nitration of a dichlorobenzotrifluoride.[7] The precise conditions, including temperature, reaction time, and the ratio of reagents, are critical for achieving a high yield of the desired isomer and minimizing the formation of byproducts.

Caption: Plausible synthetic pathway for this compound.

Given the specialized nature of this compound, it is typically manufactured on a small to medium scale by companies specializing in custom synthesis and fine chemicals.

Commercial Availability and Procurement

This compound is available from a select number of chemical suppliers who specialize in providing building blocks for research and development. It is important to note that this chemical is intended for professional laboratory and industrial use only and is not available for consumer purchase.[1]

When sourcing this material, researchers should request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Table of Representative Suppliers:

| Supplier | Purity | Notes |

| Finetech Industry Limited | >98% | Offers custom synthesis and bulk quantities. |

| ChemicalBook | Varies | A platform listing multiple vendors. |

| ECHEMI | >97% | Lists multiple high-quality suppliers and manufacturers.[8] |

| CP Lab Safety | min 97% | Marketed as a protein degrader building block.[1] |

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its versatility as a chemical intermediate. The distinct functional groups on the aromatic ring serve as handles for a variety of synthetic transformations.

Key Synthetic Transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents, such as hydrogen gas with a palladium catalyst or iron in acidic media. This resulting aniline derivative is a common starting point for the synthesis of heterocycles and other complex structures found in many active pharmaceutical ingredients (APIs).

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, activated by the electron-withdrawing nitro and trifluoromethyl groups, are susceptible to displacement by nucleophiles. This allows for the introduction of oxygen, nitrogen, or sulfur-containing functional groups, further diversifying the molecular scaffold.

-

Further Aromatic Electrophilic Substitution: While the ring is deactivated, under harsh conditions, further substitution reactions may be possible, offering pathways to even more complex derivatives.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [guidechem.com]

- 3. NITROTOLUENE, ALL ISOMERS | Occupational Safety and Health Administration [osha.gov]

- 4. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 5. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents [patents.google.com]

- 7. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

The Synthetic Blueprint of Fipronil: An In-Depth Guide to its Core Intermediates

Fipronil, a broad-spectrum phenylpyrazole insecticide, has established its significance in crop protection and veterinary medicine due to its high efficacy against a wide range of pests. Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which hinges on the successful formation and purification of key chemical intermediates. This technical guide provides a detailed exploration of the principal synthetic pathways to Fipronil, with a focus on the critical intermediates that form the backbone of its manufacturing process. We will delve into the causality behind the experimental designs, offering insights for researchers, chemists, and professionals in the field of agrochemical development.

Introduction: Deconstructing the Fipronil Molecule

The synthesis of Fipronil can be conceptually divided into three major stages, each culminating in a pivotal intermediate. Understanding the formation and characteristics of these intermediates is fundamental to optimizing the overall synthesis, improving yield, and ensuring the purity of the final active ingredient. The primary route commences with a substituted aniline and methodically builds the pyrazole heterocycle, followed by the introduction of the crucial trifluoromethylthio moiety, and concludes with a selective oxidation.

Stage 1: Formation of the Pyrazole Core - The First Key Intermediate

The initial and arguably most crucial phase of Fipronil synthesis is the construction of the substituted pyrazole ring system. This stage establishes the foundational structure upon which the rest of the molecule is assembled.

Key Intermediate 1: 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

This compound represents the successful assembly of the phenyl and pyrazole components of Fipronil. Its synthesis is a classic example of heterocyclic chemistry, beginning with the readily available starting material, 2,6-dichloro-4-trifluoromethylaniline.

Synthesis Pathway:

The formation of this intermediate is typically achieved through a two-step process involving diazotization of the aniline followed by a cyclization reaction with a suitable three-carbon component.

-

Diazotization of 2,6-dichloro-4-trifluoromethylaniline: The primary amine group of the aniline is converted into a diazonium salt. This is a standard reaction in organic synthesis, typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid, such as a mixture of hydrochloric and sulfuric acids. The acidic environment is crucial to generate nitrous acid in situ and to stabilize the resulting diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium intermediate.

-

Cyclization with Ethyl-2,3-dicyanopropionate: The diazonium salt is then reacted with ethyl-2,3-dicyanopropionate. This dicyano compound provides the three-carbon backbone and the cyano group at the 3-position of the pyrazole ring. The reaction proceeds via a Japp-Klingemann reaction mechanism, where the diazonium salt couples with the active methylene group of the dicyanopropionate, followed by cyclization and elimination of a molecule of ethanol to form the pyrazole ring. The use of a base, such as ammonia, facilitates the final ring closure.[1][2][3][4]

Causality in Experimental Design:

-

Choice of Aniline: The substitution pattern on the aniline ring (2,6-dichloro-4-trifluoromethyl) is a key determinant of Fipronil's insecticidal activity and selectivity.

-

Diazotization Conditions: The use of nitrosyl sulfuric acid or a mixture of sodium nitrite and strong acid is a well-established and cost-effective method for generating the diazonium salt. Low temperatures are critical to prevent premature decomposition and side reactions.

-

Cyclizing Agent: Ethyl-2,3-dicyanopropionate is an ideal partner for this reaction as it possesses the necessary functional groups (two cyano groups and an ester) to efficiently form the desired substituted aminopyrazole.

Stage 2: Introduction of the Trifluoromethylthio Group - The Second Key Intermediate

With the pyrazole core in hand, the next critical step is the introduction of the trifluoromethylthio (-SCF3) group at the 4-position of the pyrazole ring. This functional group is vital for Fipronil's biological activity.

Key Intermediate 2: 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole

This intermediate is the direct precursor to Fipronil and is formed by the sulfenylation of the pyrazole intermediate from Stage 1.

Synthesis Pathway:

There are two primary approaches to introduce the trifluoromethylthio group:

-

Direct Trifluoromethylthiolation: The most direct method involves the reaction of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with a trifluoromethylsulfenylating agent. Trifluoromethanesulfenyl chloride (CF3SCl) is a common reagent for this transformation. The reaction is typically carried out in an inert solvent.

-

Two-Step Thiolation and Trifluoromethylation: An alternative route involves an initial reaction with sulfur monochloride (S2Cl2) to form a disulfide intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazol-4-yl disulfide.[5] This disulfide is then cleaved and reacted with a source of the trifluoromethyl group to yield the desired product.

Causality in Experimental Design:

-

Electrophilic Sulfenylation: The 4-position of the aminopyrazole ring is electron-rich and susceptible to electrophilic attack. Trifluoromethanesulfenyl chloride acts as an electrophile, delivering the CF3S group to this position.

-

Reaction Control: The reaction conditions must be carefully controlled to prevent side reactions, such as the formation of the corresponding sulfoxide or sulfone, which can occur if oxidizing agents are present.

Stage 3: Oxidation to Fipronil - The Final Transformation

The final step in the synthesis of Fipronil is the selective oxidation of the trifluoromethylthio group to the corresponding trifluoromethylsulfinyl group.

Final Product: Fipronil (5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulfinylpyrazole)

This controlled oxidation is a delicate process, as over-oxidation can lead to the formation of the corresponding sulfone, an undesirable byproduct.

Synthesis Pathway:

The oxidation of the sulfide intermediate is typically carried out using a mild oxidizing agent in a suitable solvent system.

-

Oxidizing Agents: A variety of oxidizing agents have been employed, with hydrogen peroxide being a common and environmentally benign choice. Other reagents such as meta-chloroperbenzoic acid (m-CPBA) have also been used.[2][5]

-

Solvent Systems: The choice of solvent is critical for controlling the reaction. Acidic solvents, such as trichloroacetic acid or a mixture of dichloroacetic acid and trichloroacetic acid, have been found to be effective in promoting the selective oxidation to the sulfoxide while minimizing the formation of the sulfone.[6][7] Boric acid is sometimes added as a catalyst or stabilizer.[3][8][9]

Causality in Experimental Design:

-

Selective Oxidation: The trifluoromethylthio group is an electron-deficient sulfide, making its oxidation more challenging than that of simple alkyl sulfides. The reaction conditions must be finely tuned to achieve high conversion to the sulfoxide without significant over-oxidation to the sulfone.

-

Solvent Effects: The acidic solvent system is thought to activate the hydrogen peroxide and create a more controlled oxidizing environment, thereby enhancing the selectivity of the reaction.

Summary of Key Intermediates and Synthesis Stages

| Stage | Starting Material | Key Intermediate | Key Transformation |

| 1 | 2,6-dichloro-4-trifluoromethylaniline | 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Diazotization and Pyrazole Ring Formation |

| 2 | Intermediate from Stage 1 | 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | Introduction of the Trifluoromethylthio Group |

| 3 | Intermediate from Stage 2 | Fipronil | Selective Oxidation of the Sulfide to a Sulfoxide |

Visualizing the Synthetic Pathway

Caption: Synthetic pathway of Fipronil highlighting the key intermediates.

Experimental Protocols: A Representative Overview

The following protocols are illustrative and may require optimization based on specific laboratory conditions and scale.

Protocol 1: Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (Intermediate 1)

-

Diazotization: 2,6-dichloro-4-trifluoromethylaniline is dissolved in a mixture of concentrated hydrochloric acid and sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

-

Cyclization: The cold diazonium salt solution is slowly added to a solution of ethyl-2,3-dicyanopropionate in a suitable solvent, such as ethanol. The pH is adjusted with an aqueous ammonia solution, and the reaction is stirred until completion. The product is then isolated by filtration, washed, and dried.[1][4]

Protocol 2: Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (Intermediate 2)

-

Thiolation: The pyrazole intermediate from Protocol 1 is dissolved in an inert solvent, such as acetonitrile. Trifluoromethanesulfenyl chloride is then bubbled through the solution or added as a condensed liquid at low temperature. The reaction is monitored until the starting material is consumed. The product is isolated by quenching the reaction, extracting with an organic solvent, and removing the solvent under reduced pressure.

Protocol 3: Synthesis of Fipronil

-

Oxidation: The sulfide intermediate from Protocol 2 is dissolved in a mixture of trichloroacetic acid and a co-solvent like chlorobenzene. Boric acid is added, and the mixture is cooled to 15-20 °C. An aqueous solution of hydrogen peroxide (e.g., 50%) is added slowly, and the reaction is stirred for several hours.[3][8][9] The reaction is monitored by a suitable analytical technique (e.g., HPLC). Upon completion, the reaction is worked up by adding water and an organic solvent, separating the layers, and crystallizing the product from the organic phase.

Conclusion

The synthesis of Fipronil is a well-defined process that relies on the sequential formation of key intermediates. A thorough understanding of each synthetic step, from the initial construction of the pyrazole ring to the final selective oxidation, is paramount for any researcher or professional involved in the production of this important insecticide. The rationale behind the choice of reagents and reaction conditions is rooted in fundamental principles of organic chemistry, and the optimization of these parameters continues to be an area of active research to improve efficiency, reduce costs, and minimize environmental impact.

References

- Gharda, K. H., & Shirsat, M. D. (2013). Process for synthesis of fipronil. U.S.

-

Gharda, K. H. (2013). Process for synthesis of fipronil. Justia Patents. Retrieved from [Link]

- European Patent Office. (n.d.). Process for synthesis of fipronil. EP 2542531 B1.

- Google Patents. (n.d.). Process for synthesis of fipronil. WO2011107998A1.

- Google Patents. (n.d.). Fipronil preparation method. CN102633722A.

-

New Drug Approvals. (n.d.). Fipronil. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-amino-3-cyano-4-ethylthio-1-(2,6-dichloro-4-trifluoromethylphenyl) pyrazole. CN102250008A.

- Google Patents. (n.d.). Process for the preparation of fipronil, an insecticide, and related pyrazoles. WO2007122440A1.

- Gharda, K. H. (2010). Process for the preparation of Fipronil, an insecticide, and related pyrazoles. U.S.

- Gharda Chemicals Limited. (2020). A process for synthesis of fipronil. WO 2020/188376 A1.

- Zhang, G. F., et al. (2012). Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. Indian Journal of Chemistry - Section B, 51B(5), 768-773.

Sources

- 1. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Page loading... [guidechem.com]

- 4. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. CN102250008A - Preparation method of 5-amino-3-cyano-4-ethylthio-1-(2,6-dichloro-4-trifluoromethylphenyl) pyrazole - Google Patents [patents.google.com]

- 7. WO2007122440A1 - Process for the preparation of fipronil, an insecticide, and related pyrazoles - Google Patents [patents.google.com]

- 8. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 9. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

Understanding the Inherent Risks: A Physicochemical Perspective

An In-Depth Technical Guide to the Safe Handling of Halogenated Nitrotoluenes

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the critical safety protocols and handling procedures for halogenated nitrotoluenes. As compounds frequently utilized in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals, a thorough understanding of their associated hazards is paramount.[1] This document moves beyond a simple checklist of precautions to offer a scientifically grounded rationale for each procedural recommendation, ensuring a culture of safety and experimental integrity.

Halogenated nitrotoluenes are aromatic compounds characterized by a toluene core substituted with one or more nitro groups and at least one halogen atom. This combination of functional groups gives rise to a unique and often hazardous reactivity profile. The nitro group, being strongly electron-withdrawing, and the halogen's inductive and resonance effects significantly influence the molecule's stability, toxicity, and reactivity.[1][2]

The specific halogen (F, Cl, Br, I) present on the aromatic ring plays a crucial role in the compound's behavior. For instance, the reactivity in nucleophilic aromatic substitution reactions is influenced by the nature of the halogen.[2][3] Furthermore, the presence of these functional groups can lead to the generation of toxic fumes, such as nitrogen oxides, upon combustion.[4][5][6]

A critical aspect of these compounds is their toxicity. Many halogenated nitrotoluenes are toxic by inhalation, ingestion, and skin absorption.[5][6] A primary health concern is their ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and in severe cases, collapse and death.[4] Chronic exposure may lead to anemia and damage to the liver and kidneys.[4] Some nitrotoluenes are also considered potential carcinogens.[4][7]

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safely handling halogenated nitrotoluenes. This involves identifying the specific hazards of the compound in use, evaluating the potential for exposure, and implementing appropriate control measures.

Key Hazards:

-

Toxicity: Acute and chronic health effects, including methemoglobinemia, organ damage, and potential carcinogenicity.[4][7][8]

-

Flammability: While many are classified as combustible liquids, they must be preheated before ignition can occur.[5][9] However, they can produce poisonous gases in a fire.[4] Some, like trinitrotoluene (TNT), are explosive.[10]

-

Reactivity: Halogenated nitrotoluenes can react violently with strong oxidizers, strong bases, and reducing agents.[5][9] Reactions with alcoholic alkali can proceed via different pathways depending on the halogen, leading to either dimeric products or nucleophilic substitution products.[3]

-

Environmental Hazards: These compounds can be toxic to aquatic life with long-lasting effects. They are persistent in the environment and can contaminate soil and water.[11][12]

Exposure Limits:

Occupational exposure limits (OELs) have been established by various regulatory bodies to protect workers. It is crucial to consult the specific Safety Data Sheet (SDS) for the compound .

| Compound/Class | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | ACGIH TLV (8-hour TWA) |

| Nitrotoluene (all isomers) | 5 ppm (30 mg/m³)[13] | 2 ppm[4] | 2 ppm[4] |

| 2,4,6-Trinitrotoluene (TNT) | 1.5 mg/m³ [skin][10] | 0.5 mg/m³ [skin][10] | Not specified in search results |

Note: "skin" notation indicates the potential for significant absorption through the skin.

The Hierarchy of Controls: A Proactive Approach to Safety

To minimize exposure to halogenated nitrotoluenes, a hierarchical approach to control measures should be implemented. This prioritizes the most effective and reliable controls.

Caption: Emergency response workflow for halogenated nitrotoluenes.

Spills and Leaks:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area. [4]2. Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition Sources: Remove all sources of ignition. [4]4. Containment and Cleanup (for trained personnel with appropriate PPE):

-

For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth. [4] * For solid spills, carefully sweep or scoop the material to avoid creating dust. [4] * Place the absorbed or collected material into a sealed, labeled container for hazardous waste disposal. [4][14]5. Large Spills: For large spills, evacuate the area and contact emergency services. [14]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15-20 minutes. [4][5]Seek immediate medical attention. [15]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [5][6]Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. [5][16]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [16]Seek immediate medical attention. [6][15]

Fire:

-

Halogenated nitrotoluenes are combustible. [4]In case of fire, use dry chemical, CO2, water spray, or foam extinguishers. [4]* Poisonous gases, including nitrogen oxides, are produced in a fire. [4]Firefighters should wear self-contained breathing apparatus. [15]* Containers may explode in a fire; keep them cool with a water spray. [4]

Waste Disposal and Environmental Considerations

Proper disposal of halogenated nitrotoluene waste is crucial to protect the environment.

-

Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. [17][18]* Containerization: Use designated, compatible, and properly labeled hazardous waste containers. [14][19]Keep containers sealed when not in use. [14][19]* Disposal: All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [4]Do not dispose of down the drain or in regular trash. [20][16]* Environmental Fate: Halogenated organic compounds are often persistent in the environment and can bioaccumulate. [12]Spills and improper disposal can lead to long-term contamination of soil and water. [11][12]Some microbial degradation pathways exist but may be slow. [21][22]

Conclusion: A Commitment to a Culture of Safety

The safe handling of halogenated nitrotoluenes is not merely a matter of following rules but of understanding the scientific principles behind them. For researchers, scientists, and drug development professionals, a deep-seated commitment to a culture of safety is non-negotiable. By integrating the principles of hazard identification, risk assessment, and the hierarchy of controls into every aspect of their work, the risks associated with these valuable yet hazardous compounds can be effectively managed. Continuous education, adherence to established protocols, and a vigilant approach to safety are the cornerstones of responsible scientific practice.

References

- NIOSH Pocket Guide to Chemical Hazards. (n.d.). 2,4,6-Trinitrotoluene. National Institute for Occupational Safety and Health.

- NIOSH Pocket Guide to Chemical Hazards. (n.d.). m-Nitrotoluene. Centers for Disease Control and Prevention.

- New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Nitrotoluenes.

- Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene.

- NOAA. (n.d.). m-nitrotoluene. CAMEO Chemicals.

- NOAA. (n.d.). o-nitrotoluene. CAMEO Chemicals.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electron-transfer versus nucleophilic substitution in the reactions of α-halogenated 4-nitrotoluenes with base. RSC Publishing.

- International Chemical Safety Cards. (n.d.). p-NITROTOLUENE.

- Chem-Space. (n.d.). Understanding the Reactivity of 4-Chloro-3-nitrotoluene in Organic Synthesis.

- Wikipedia. (n.d.). TNT.

- Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT.

- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene.

- PSFC. (n.d.). Halogenated Solvents.

- NCBI Bookshelf. (n.d.). 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.

- NCBI Bookshelf. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health.

- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- BenchChem. (2025). Personal protective equipment for handling 2,3,6-Trinitrotoluene.

- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- National Toxicology Program. (n.d.). o-Nitrotoluene. 15th Report on Carcinogens.

- Occupational Safety and Health Administration. (n.d.). NITROTOLUENE, ALL ISOMERS.

- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.

- University of Toronto. (n.d.). HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry.

- UTIA Safety Office. (n.d.). Hazardous Waste Guide.

- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.

- PubMed Central. (2023). Perspective on halogenated organic compounds. National Institutes of Health.

- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.

- ResearchGate. (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds.

- PubMed. (n.d.). Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Electron-transfer versus nucleophilic substitution in the reactions of α-halogenated 4-nitrotoluenes with base - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. nj.gov [nj.gov]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. o-Nitrotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. TNT - Wikipedia [en.wikipedia.org]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Nitrotoluene [cdc.gov]

- 10. dnacih.com [dnacih.com]

- 11. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 15. carlroth.com [carlroth.com]

- 16. p-NITROTOLUENE [training.itcilo.org]

- 17. utiasafety.tennessee.edu [utiasafety.tennessee.edu]

- 18. campusoperations.temple.edu [campusoperations.temple.edu]

- 19. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 21. researchgate.net [researchgate.net]

- 22. Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene

An In-depth Technical Guide to the Reactivity Profile of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring two chlorine atoms, a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, imparts a distinct and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's reactivity, offering insights into the interplay of its functional groups and providing a practical framework for its application in synthetic chemistry.

The strategic placement of electron-withdrawing groups (EWG) and an electron-donating group (EDG) on the aromatic core creates a molecule with multiple reactive sites. The nitro and trifluoromethyl groups, being powerful EWGs, strongly activate the ring towards nucleophilic aromatic substitution (SNAr) and influence the acidity of the benzylic protons of the methyl group. Conversely, the methyl group can be a site for oxidation. The nitro group itself is susceptible to reduction, offering a pathway to introduce an amino functionality. This guide will systematically explore these key areas of reactivity.

Molecular Structure and Electronic Properties

The reactivity of this compound is a direct consequence of its electronic structure. The trifluoromethyl and nitro groups exert strong -I (inductive) and -M (mesomeric) effects, withdrawing electron density from the aromatic ring. This electron deficiency is most pronounced at the positions ortho and para to these groups. The two chlorine atoms also contribute to the electron-withdrawing nature of the ring through their inductive effect, although their lone pairs can exert a weak +M effect. The methyl group, in contrast, is a weak electron-donating group through hyperconjugation and a +I effect.

This electronic arrangement dictates the primary modes of reactivity:

-

Nucleophilic Aromatic Substitution (SNAr): The significant electron deficiency of the aromatic ring makes it highly susceptible to attack by nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further functionalization.

-

Oxidation of the Methyl Group: The benzylic protons of the methyl group are activated by the adjacent electron-withdrawing nitro group, making the methyl group a target for oxidation to an aldehyde, carboxylic acid, or other derivatives.

Key Areas of Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups (NO2 and CF3) ortho and para to the chlorine atoms makes this compound an excellent substrate for SNAr reactions.[1] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[2][3][4]

The chlorine atom at the C-3 position is the most likely site for nucleophilic attack due to the strong activation by the para-nitro group and the ortho-trifluoromethyl group. The chlorine at C-2 is activated by the ortho-nitro group. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.

Common nucleophiles used in SNAr reactions with similar substrates include alkoxides, phenoxides, amines, and thiolates.

Experimental Protocol: SNAr with Sodium Methoxide

This protocol describes a general procedure for the methoxylation of this compound.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous toluene.

-

In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

-

Slowly add the sodium methoxide solution to the solution of the starting material at room temperature under an argon atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methoxy-substituted product.

Causality: The use of an anhydrous solvent is crucial to prevent the competing hydrolysis of the starting material and the deactivation of the nucleophile. The inert atmosphere prevents potential side reactions involving oxygen. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, providing a versatile intermediate for the synthesis of a wide range of compounds, including azo dyes and pharmaceuticals.[5] A variety of reducing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.[6][7][8]

Common methods for nitro group reduction include:

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[6] Care must be taken as some catalysts can also lead to dehalogenation.

-

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective.[7]

-

Metal Chlorides: Tin(II) chloride (SnCl2) is a mild and selective reducing agent.[6]

The reduction proceeds through nitroso and hydroxylamino intermediates.[9][10]

Experimental Protocol: Reduction with Tin(II) Chloride

This protocol provides a reliable method for the reduction of the nitro group using tin(II) chloride dihydrate.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aniline derivative by column chromatography or recrystallization.

Trustworthiness: This method is well-established for the reduction of aromatic nitro compounds and is known for its reliability and functional group tolerance. The large excess of SnCl2 ensures complete reduction.

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a benzyl halide. The electron-withdrawing nature of the adjacent nitro group and the aromatic ring facilitates this oxidation. The choice of oxidizing agent will determine the final product.

-

To Carboxylic Acid: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize the methyl group directly to a carboxylic acid.

-

To Aldehyde: Milder and more selective oxidizing agents are required to stop the oxidation at the aldehyde stage.

-

To Benzyl Halide: Radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator can introduce a halogen to the benzylic position.

The oxidation of nitrotoluenes can sometimes be achieved using biocatalysts like toluene dioxygenase.[11]

Experimental Protocol: Oxidation to Benzoic Acid with KMnO4

This protocol details the oxidation of the methyl group to a carboxylic acid using potassium permanganate.

Materials:

-

This compound

-

Potassium permanganate (KMnO4)

-

Sodium carbonate (Na2CO3)

-

Water

-

Sodium bisulfite (NaHSO3)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, prepare a solution of this compound (1.0 eq) and sodium carbonate in water.

-

Heat the solution to reflux and add a solution of potassium permanganate (excess) in water portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

To the filtrate, add sodium bisulfite to destroy any remaining permanganate.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure benzoic acid derivative.

Expertise & Experience: The portion-wise addition of KMnO4 is crucial to control the exothermic reaction. The use of sodium carbonate maintains a basic medium, which is optimal for this oxidation.

Summary of Reactivity

| Reactive Site | Reaction Type | Reagents and Conditions | Product Type |

| Aromatic Ring (C-3) | Nucleophilic Aromatic Substitution | NaOMe, MeOH, reflux | Methoxy-substituted arene |

| Nitro Group (C-6) | Reduction | SnCl2·2H2O, HCl, EtOH, reflux | Aniline derivative |

| Methyl Group (C-1) | Oxidation | KMnO4, Na2CO3, H2O, reflux | Benzoic acid derivative |

Visualizing the Reactivity

Reaction Workflow Diagram

Caption: Key reactivity pathways of this compound.

SNAr Mechanism

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rich reactivity, stemming from the unique interplay of its various functional groups, allows for a wide range of chemical transformations. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for researchers and scientists to effectively harness its synthetic potential in the development of novel molecules for diverse applications. The provided protocols offer a practical starting point for the exploration of its chemistry, emphasizing safe and efficient laboratory practices.

References

- 3-Chloro-4-nitrotoluene | 38939-88-7. (2025). ChemicalBook.

- US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers. (n.d.). Google Patents.

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Reduction of nitro compounds. (n.d.). Wikipedia.

- Concerted Nucleophilic Aromatic Substitutions. (2017). PMC - NIH.

- Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing.

- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar.

- Concerted Nucleophilic Aromatic Substitution Reactions. (2020). PMC - PubMed Central - NIH.

- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2018). PMC - NIH.

- Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. (1992). Appl Environ Microbiol.

- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.

- Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (2002). PubMed Central.

- US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene. (n.d.). Google Patents.

- 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI.

- CN112266326A - Preparation method of dichlorotoluene nitride intermediate. (n.d.). Google Patents.

- Nitrotoluene – Knowledge and References. (n.d.). Taylor & Francis.

- Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. (2007). NIH.

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.). Google Patents.

- 2,6-Dichloro-3-nitrotoluene | C7H5Cl2NO2 | CID 97155. (n.d.). PubChem.

- Transition state structures of methyl group oxidation in modeled... (2018). ResearchGate.

- 4-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 6976. (n.d.). PubChem.

- 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491. (n.d.). PubChem.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Dichlorotrifluoromethyl Nitrotoluene Derivatives

Abstract

This technical guide provides a comprehensive exploration of dichlorotrifluoromethyl nitrotoluene derivatives, a class of chemical intermediates pivotal to the synthesis of high-value molecules in the agrochemical and pharmaceutical sectors. We will delve into the core synthetic pathways for these compounds, from the foundational preparation of dichlorotrifluoromethyltoluene precursors to their subsequent nitration and transformation into key aniline intermediates. The narrative will then transition to a detailed examination of their applications, substantiated by specific examples of herbicides, insecticides, and fungicides, as well as their emerging role in medicinal chemistry. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the strategic utilization of these versatile building blocks.

The Strategic Importance of Fluorinated Toluene Scaffolds

The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules can profoundly alter their physicochemical and biological properties.[1] The CF₃ group is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation and thereby extending the half-life of a bioactive molecule.[1]

-

Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical attribute for both drugs and agrochemicals.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can modify the electronic environment of a molecule, leading to more potent interactions with target enzymes or receptors.[4]

Dichlorotrifluoromethyl nitrotoluene derivatives serve as ideal precursors that combine the benefits of the trifluoromethyl group with the reactivity of the nitro and chloro substituents, making them highly versatile intermediates for the synthesis of a new generation of specialized chemicals.

Core Synthesis and Key Intermediates

The journey from basic dichlorotoluenes to functionalized final products involves a series of well-established chemical transformations. The primary pathway involves the synthesis of a dichlorotrifluoromethyltoluene precursor, followed by nitration, and then reduction to the corresponding aniline, which is often the immediate precursor to the final active molecule.

Synthesis of Dichlorotrifluoromethyltoluene Isomers

The synthesis of dichlorotrifluoromethyltoluenes can be achieved by reacting dichlorotrichloromethyltoluenes with hydrogen fluoride.[5] This process allows for the formation of various isomers that are useful as starting materials for medicines and agricultural chemicals.[5]

Experimental Protocol: Synthesis of Dichlorotrifluoromethyltoluenes [5]

-

Chlorination of Dichlorotoluene: A mixture of a dichlorotoluene isomer (e.g., 3,4-dichlorotoluene), a Lewis acid catalyst such as anhydrous aluminum chloride, and a chlorinating agent like carbon tetrachloride is prepared in an organic solvent (e.g., 1,2-dichloroethane).

-

The reaction mixture is stirred at a controlled temperature, typically between 50-55°C, for several hours to facilitate the formation of the corresponding dichlorotrichloromethyltoluene.

-

Fluorination: The resulting dichlorotrichloromethyltoluene is then reacted with hydrogen fluoride under pressure (3-20 kg/cm ²) and at a temperature ranging from 0° to 100°C.

-

Work-up and Purification: After the fluorination reaction, the product is washed with an aqueous alkali solution to remove unreacted hydrogen fluoride. The final dichlorotrifluoromethyltoluene is then purified by distillation under reduced pressure.

Nitration of Dichlorotrifluoromethyltoluenes

The introduction of a nitro group onto the aromatic ring is a critical step, typically achieved through electrophilic aromatic substitution using a nitrating agent.

Experimental Protocol: Nitration of Toluene Derivatives [6][7]

-

Preparation of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to a low temperature (e.g., -5°C).

-

Nitration Reaction: The dichlorotrifluoromethyltoluene is dissolved in a suitable solvent like dichloromethane and cooled. The nitrating agent is then added dropwise while maintaining a low reaction temperature (typically below 5°C) to control the exothermic reaction and influence isomer distribution.

-

Reaction Monitoring and Work-up: The reaction is stirred for a period, and its completion is monitored by techniques such as TLC. Upon completion, the reaction mixture is poured into ice water, and the organic layer is separated.

-

Purification: The organic layer is washed with a dilute basic solution (e.g., sodium bicarbonate) to neutralize residual acids, dried over a drying agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dichlorotrifluoromethyl nitrotoluene. The product can be further purified by crystallization or chromatography.

Reduction to Dichlorotrifluoromethyl Anilines

The nitro group of the dichlorotrifluoromethyl nitrotoluene is readily reduced to an amine, yielding the corresponding dichlorotrifluoromethyl aniline. These anilines are often the most important intermediates for the synthesis of a wide array of bioactive molecules.[8][9]

Experimental Protocol: Reduction of Nitroarenes to Anilines [10]

-

Catalytic Hydrogenation: The dichlorotrifluoromethyl nitrotoluene is dissolved in a suitable solvent such as ethanol or methanol.

-

A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (at a controlled pressure) and stirred until the reaction is complete.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the dichlorotrifluoromethyl aniline.

Applications in Agrochemicals

Dichlorotrifluoromethyl nitrotoluene derivatives, primarily through their aniline counterparts, are instrumental in the synthesis of modern agrochemicals.

Herbicides

Trifluoromethyl-substituted anilines are foundational building blocks for a variety of herbicides.[11]

Table 1: Examples of Herbicides Derived from Trifluoromethyl Anilines

| Herbicide | Chemical Class | Mode of Action |

| Fluometuron | Phenylurea | Photosystem II inhibitor |

| Trifluralin | Dinitroaniline | Microtubule assembly inhibitor |

| Fomesafen | Diphenyl ether | Protoporphyrinogen oxidase (PPO) inhibitor |

Synthetic Pathway Example: Synthesis of a Pyrazolopyrimidine Herbicide

The following diagram illustrates a synthetic pathway where a trifluoromethyl aniline is a key precursor.

Caption: Generalized pathway to Fipronil from its aniline precursor.

Fungicides

The trifluoromethyl moiety is also prevalent in modern fungicides, contributing to their efficacy and stability.

Table 3: Examples of Fungicides with Trifluoromethyl Groups

| Fungicide | Chemical Class | Mode of Action |

| Fluopyram | Pyridinyl-ethyl-benzamide | Succinate dehydrogenase inhibitor (SDHI) |

| Fluxapyroxad | Pyrazole-carboxamide | Succinate dehydrogenase inhibitor (SDHI) |

| Trifloxystrobin | Strobilurin | Quinone outside inhibitor (QoI) |

Applications in Medicinal Chemistry

The unique properties of the trifluoromethyl group make it a valuable addition in the design of therapeutic agents. [4]Dichlorotrifluoromethyl nitrotoluenes, via their aniline derivatives, provide access to a wide range of heterocyclic scaffolds used in drug discovery.

The Role of the Trifluoromethyl Group in Drug Efficacy

Caption: Impact of the trifluoromethyl group on drug properties. [2][3] An example of a therapeutic agent derived from a related intermediate is Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. A key precursor for its synthesis is 2-methyl-3-trifluoromethylaniline. [8]

Physicochemical Properties

Table 4: Physical Properties of Nitrotoluene Isomers [12][13]

| Isomer | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³ at 20°C) |

|---|---|---|---|---|

| o-Nitrotoluene | 137.14 | -9.5 | 222 | 1.163 |

| m-Nitrotoluene | 137.14 | 16 | 232 | 1.157 |

| p-Nitrotoluene | 137.14 | 51-54 | 238 | 1.104 |

Conclusion and Future Perspectives

Dichlorotrifluoromethyl nitrotoluene derivatives are undeniably a cornerstone in the synthesis of advanced agrochemicals and are of growing importance in medicinal chemistry. Their value lies in the synergistic combination of the trifluoromethyl group's unique properties and the versatile reactivity of the chloro and nitro functionalities. This guide has outlined the fundamental synthetic routes to these intermediates and highlighted their transformation into commercially significant products.